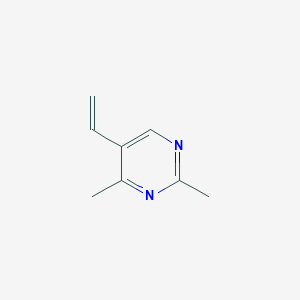
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) is a heterocyclic aromatic organic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4-dimethylpyrimidine with acetylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the vinyl group.
Industrial Production Methods
Industrial production of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or crystallization are employed to obtain high-purity Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI).
化学反応の分析
Types of Reactions
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl and vinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
Oxidation: Formation of 2,4-dimethyl-5-formylpyrimidine or 2,4-dimethyl-5-carboxypyrimidine.
Reduction: Formation of 2,4-dimethyl-5-ethylpyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the reagents used.
科学的研究の応用
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) involves its interaction with specific molecular targets. The vinyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2,4-Dimethylpyrimidine: Lacks the vinyl group, resulting in different chemical reactivity and applications.
5-Vinylpyrimidine:
2,4-Dimethyl-5-ethylpyrimidine: A reduced form of Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) with different reactivity.
Uniqueness
Pyrimidine, 5-ethenyl-2,4-dimethyl-(9CI) is unique due to the presence of both methyl and vinyl groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
127588-31-2 |
|---|---|
分子式 |
C8H10N2 |
分子量 |
134.18 g/mol |
IUPAC名 |
5-ethenyl-2,4-dimethylpyrimidine |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-9-7(3)10-6(8)2/h4-5H,1H2,2-3H3 |
InChIキー |
HEVWQOHTGFGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC=C1C=C)C |
正規SMILES |
CC1=NC(=NC=C1C=C)C |
同義語 |
Pyrimidine, 5-ethenyl-2,4-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















